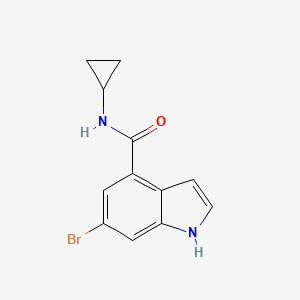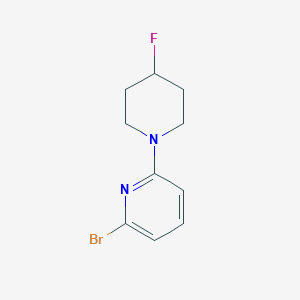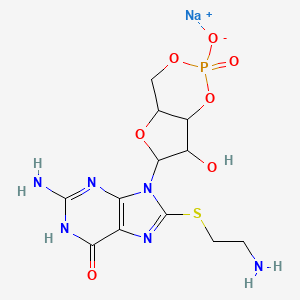
Cyclopropyl(4,4-difluorocyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(4,4-difluorocyclohexyl)methanol is an organic compound with the molecular formula C10H16F2O It is a fluorinated derivative of cyclohexylmethanol, where the cyclohexane ring is substituted with two fluorine atoms at the 4-position and a cyclopropyl group at the methanol carbon
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropyl(4,4-difluorocyclohexyl)methanol can be synthesized through a multi-step process. One common method involves the reduction of 4,4-difluorocyclohexanone with a suitable reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The resulting 4,4-difluorocyclohexanol is then subjected to further reactions to introduce the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Cyclopropyl(4,4-difluorocyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield 4,4-difluorocyclohexanone, while substitution reactions could produce a variety of derivatives with different functional groups.
科学的研究の応用
Cyclopropyl(4,4-difluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in understanding the effects of fluorine substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Cyclopropyl(4,4-difluorocyclohexyl)methanol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropyl group may also contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
4,4-Difluorocyclohexanemethanol: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclohexylmethanol: Does not contain fluorine atoms, resulting in different chemical and biological properties.
4,4-Difluorocyclohexanol: Similar structure but lacks the methanol group.
Uniqueness
Cyclopropyl(4,4-difluorocyclohexyl)methanol is unique due to the combination of the cyclopropyl group and fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
分子式 |
C10H16F2O |
|---|---|
分子量 |
190.23 g/mol |
IUPAC名 |
cyclopropyl-(4,4-difluorocyclohexyl)methanol |
InChI |
InChI=1S/C10H16F2O/c11-10(12)5-3-8(4-6-10)9(13)7-1-2-7/h7-9,13H,1-6H2 |
InChIキー |
GZYPCBAPONJFFZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2CCC(CC2)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)








![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)


![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)
